molecular formula C13H15N3S B1491652 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098021-30-6

1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No. B1491652
CAS RN: 2098021-30-6
M. Wt: 245.35 g/mol
InChI Key: WNIHZMJVJAZDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is also known to contain a pyridine ring, which is a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . Another study reported the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Antidiabetic Activity

Pyrazole derivatives have been found to reduce blood glucose levels, which can be beneficial in the treatment of diabetes and related disorders such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .

Antioxidant and Antimicrobial Agents

These compounds have been synthesized through green chemistry approaches and exhibit antioxidant properties that can neutralize free radicals. They also show antimicrobial activity against various bacteria and fungi .

Anti-inflammatory Activity

Pyrazole derivatives have been synthesized for selective COX-2 inhibition, which is crucial for potent anti-inflammatory activity. This can be applied in the development of new anti-inflammatory drugs .

Cardiovascular Disease Treatment

Due to their ability to manage blood glucose levels, pyrazole derivatives may also find application in treating cardiovascular diseases and hypertension by preventing conditions associated with high blood sugar .

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Therefore, the development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . This includes drugs that contain heterocyclic nuclei, which give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

1-ethyl-3-pyridin-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-16-12-6-8-17-9-10(12)13(15-16)11-5-3-4-7-14-11/h3-5,7H,2,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIHZMJVJAZDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CSCC2)C(=N1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 3
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.